molecular formula C15H14FNO6 B11078179 ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate

ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate

Cat. No.: B11078179
M. Wt: 323.27 g/mol
InChI Key: OJIIWHBAUWWJSO-IUDDKACKSA-N
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Description

Ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of ethyl acetoacetate with 4-fluorobenzaldehyde under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the carbamoyl and dihydroxy groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H14FNO6

Molecular Weight

323.27 g/mol

IUPAC Name

ethyl (2Z,5Z)-2-carbamoyl-6-(4-fluorophenyl)-3,6-dihydroxy-4-oxohexa-2,5-dienoate

InChI

InChI=1S/C15H14FNO6/c1-2-23-15(22)12(14(17)21)13(20)11(19)7-10(18)8-3-5-9(16)6-4-8/h3-7,18,20H,2H2,1H3,(H2,17,21)/b10-7-,13-12-

InChI Key

OJIIWHBAUWWJSO-IUDDKACKSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(=O)/C=C(/C1=CC=C(C=C1)F)\O)\O)/C(=O)N

Canonical SMILES

CCOC(=O)C(=C(C(=O)C=C(C1=CC=C(C=C1)F)O)O)C(=O)N

Origin of Product

United States

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